molecular formula C17H17BrClNO2 B3703470 2-(4-bromo-3,5-dimethylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide

2-(4-bromo-3,5-dimethylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide

Cat. No.: B3703470
M. Wt: 382.7 g/mol
InChI Key: KYVZIPQJAWYMHN-UHFFFAOYSA-N
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Description

2-(4-bromo-3,5-dimethylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide is an organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-3,5-dimethylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-bromo-3,5-dimethylphenol with an appropriate acylating agent to form the phenoxy intermediate.

    Acetamide Formation: The phenoxy intermediate is then reacted with 3-chloro-4-methylaniline in the presence of a coupling agent, such as EDCI or DCC, to form the final acetamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-3,5-dimethylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, potentially altering its functional groups and overall structure.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

2-(4-bromo-3,5-dimethylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide may have various applications in scientific research, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigation of its pharmacological properties and potential therapeutic uses.

    Industry: Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action for 2-(4-bromo-3,5-dimethylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or modulating biochemical processes. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2-(4-bromo-3,5-dimethylphenoxy)-N-(3-chlorophenyl)acetamide: Similar structure but lacks the methyl group on the aniline ring.

    2-(4-bromo-3,5-dimethylphenoxy)-N-(4-methylphenyl)acetamide: Similar structure but lacks the chlorine atom on the aniline ring.

Uniqueness

The presence of both bromine and chlorine atoms, along with multiple methyl groups, makes 2-(4-bromo-3,5-dimethylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide unique

Properties

IUPAC Name

2-(4-bromo-3,5-dimethylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrClNO2/c1-10-4-5-13(8-15(10)19)20-16(21)9-22-14-6-11(2)17(18)12(3)7-14/h4-8H,9H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVZIPQJAWYMHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=CC(=C(C(=C2)C)Br)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-bromo-3,5-dimethylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide
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2-(4-bromo-3,5-dimethylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide
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